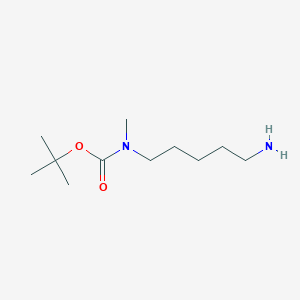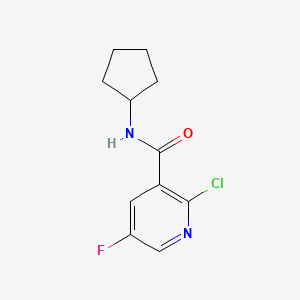
tert-Butyl (5-aminopentyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-aminopentyl)(methyl)carbamate, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C11H24N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is used in various chemical and biological applications due to its reactivity and functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (5-aminopentyl)(methyl)carbamate can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction involves dissolving 1,5-diaminopentane in tert-butanol and treating it dropwise with di-tert-butyl dicarbonate. The reaction mixture is then stirred at room temperature for approximately 16.5 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5-aminopentyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions typically occur under mild conditions.
Deprotection Reactions: Mild acidic conditions, such as using trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with various functional groups attached.
Deprotection Reactions: The major product is the free amine form of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl (5-aminopentyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for preparing polyamines and polyamides.
Industry: Acts as a PROTAC linker in the synthesis of PROTACs, which are used in targeted protein degradation.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-aminopentyl)(methyl)carbamate involves its reactivity with various functional groups. The amine group can form bonds with carboxylic acids, NHS esters, and carbonyl compounds, making it a versatile intermediate in chemical synthesis. The Boc group provides protection during reactions and can be removed under mild acidic conditions to reveal the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-1,5-diaminopentane
- N-Boc-1,4-butanediamine
- N-Boc-1,6-hexanediamine
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl (5-aminopentyl)(methyl)carbamate is unique due to its specific structure, which includes a Boc-protected amino group and a terminal amine. This structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
tert-butyl N-(5-aminopentyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOHYDFQUQNMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8014839.png)





